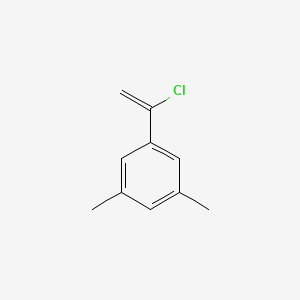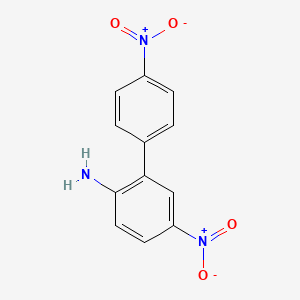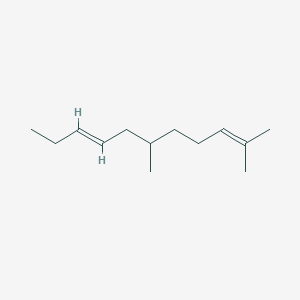
3-(2,4-Dihydroxyphenyl)-6-hydroxy-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dihydroxyphenyl)-6-hydroxy-1-benzofuran-2(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with hydroxyl groups at specific positions, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-6-hydroxy-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenolic compound, the synthesis may involve steps such as hydroxylation, cyclization, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dihydroxyphenyl)-6-hydroxy-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(2,4-Dihydroxyphenyl)-6-hydroxy-1-benzofuran-2(3H)-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. These interactions can modulate pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzophenone: Shares similar hydroxylation patterns but differs in the core structure.
3,4-Dihydroxyphenylpropionic acid: Similar in hydroxylation but has a different backbone.
2,4,4’-Trihydroxydeoxybenzoin: Another compound with similar hydroxyl groups but different overall structure.
Propriétés
Numéro CAS |
60025-91-4 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
3-(2,4-dihydroxyphenyl)-6-hydroxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H10O5/c15-7-1-3-9(11(17)5-7)13-10-4-2-8(16)6-12(10)19-14(13)18/h1-6,13,15-17H |
Clé InChI |
GWWNBRRFGRRIMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C2C3=C(C=C(C=C3)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)



![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)



![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


